This compound belongs to the class of azetidine derivatives, specifically those that contain a carboxylate functional group. Azetidines are saturated heterocycles containing nitrogen, and their derivatives are often explored for their pharmacological properties.
The synthesis of methyl 1-(1-phenylethyl)azetidine-2-carboxylate typically involves several key steps:
The molecular structure of methyl 1-(1-phenylethyl)azetidine-2-carboxylate can be described as follows:
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 1-(1-phenylethyl)azetidine-2-carboxylate involves its interaction with biological targets:
The physical and chemical properties of methyl 1-(1-phenylethyl)azetidine-2-carboxylate include:
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate has several important applications:
Azetidines, four-membered saturated nitrogen heterocycles, exhibit unique structural properties due to their ring strain and conformational rigidity. Methyl 1-(1-phenylethyl)azetidine-2-carboxylate (CAS 186096-46-8) exemplifies this scaffold, with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol [1] [4]. Its azetidine ring is puckered, with bond angles bent 10–20° from planarity, creating significant transannular strain [7]. This strain enhances reactivity for ring-opening and expansion reactions while providing conformational stability for stereocontrol. The ester group at C2 enables versatile derivatization (e.g., hydrolysis to carboxylic acids or reduction to alcohols), and the N-(1-phenylethyl) substituent introduces a chiral center critical for asymmetric induction [6] [7].
Table 1: Key Structural Properties of Methyl 1-(1-phenylethyl)azetidine-2-carboxylate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| InChI | InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3 |
| SMILES | CC(C1=CC=CC=C1)N2CCC2C(=O)OC |
| Chiral Centers | C2 (azetidine) and Cα (1-phenylethyl) |
| Topological Polar Surface Area | 29.5 Ų |
The N-(1-phenylethyl) group in this compound serves as a removable chiral auxiliary that directs stereoselective transformations. Derived from (S)-1-phenylethylamine, it leverages the chiral environment near the nitrogen atom to control face-selective reactions at the azetidine ring’s C2 or C3 positions [3] [9]. For instance:
This approach was pivotal in synthesizing optically active azetidine-2,4-dicarboxylic acids, where the absolute configuration was confirmed by X-ray crystallography and correlation to (S)-1-phenylethylamine’s known chirality [3]. The diastereomer methyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate (CAS 204274-29-3) is commercially available at ≥97% purity, highlighting its utility as a chiral building block [6].
Azetidines offer distinct advantages over smaller aziridines as synthetic intermediates:
Table 2: Comparison of Azetidine and Aziridine Properties
| Property | Azetidine | Aziridine |
|---|---|---|
| Ring Strain | ~25 kcal/mol | ~27 kcal/mol |
| N-Inversion Barrier | Higher (allows stable chiral N-substituents) | Lower (rapid inversion complicates chirality) |
| Common Reactions | [1,2]-Stevens rearrangement, ring expansion | Nucleophilic ring-opening, cheletropic extrusion |
| Stereocontrol in Rearrangements | High enantioretention (e.g., 99:1 er) [5] | Moderate to low due to radical-pair escape |
These properties underscore methyl 1-(1-phenylethyl)azetidine-2-carboxylate as a versatile chiron for accessing enantioenriched nitrogen heterocycles in drug discovery [7] [10].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: